7-Bromo-4-methylenechromane

Epigenetics Bromodomain Inhibition Chemical Biology

Researchers developing BRD4-targeted chemical probes often face limited diversification options on chromane scaffolds. 7-Bromo-4-methylenechromane solves this with a reactive C7 aryl bromide enabling modular SAR via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. • BRD4 BD1 Kd = 250 nM - validated starting point for bromodomain probe development • EPX IC50 = 360 nM - useful tool for eosinophil peroxidase studies in asthma and eosinophilic esophagitis models • 98% purity; available from mg to gram scale for lead optimization

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
Cat. No. B13044707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methylenechromane
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC=C1CCOC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H9BrO/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6H,1,4-5H2
InChIKeyGYDVQCNQVUERNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methylenechromane: High-Purity Building Block


7-Bromo-4-methylenechromane (CAS 2058080-43-4) is a halogenated heterocyclic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol [1]. It belongs to the 4-methylenechromane class, which is characterized by a benzopyran core with an exocyclic double bond at the 4-position. This structural motif provides a unique platform for further chemical elaboration, particularly through cross-coupling reactions enabled by the bromine atom at the 7-position [2]. Commercially, it is available at a purity of 98% for research use .

Brominated building block for cross-coupling diversification
Reported BRD4 BD1 and EPX binding context for probe studies
High-purity supply supports reproducible assay workflows

Why 7-Bromo-4-methylenechromane Cannot Be Substituted


The presence of the bromine atom at the 7-position in this compound is not a trivial substitution. It fundamentally alters the molecule's electronic properties, binding interactions, and synthetic utility relative to its unsubstituted counterpart, 4-methylenechromane [1]. The heavy atom effect of bromine can significantly impact binding affinity to biological targets, as seen in related chromane derivatives [2]. Furthermore, the bromine serves as a critical synthetic handle for cross-coupling reactions, enabling modular diversification of the core scaffold, a capability absent in unsubstituted analogs [3]. Fluorinated analogs, such as 5,7-difluoro-4-methylenechromane, offer a different set of electronic and metabolic properties, making them unsuitable for applications requiring a heavy atom for crystallography or specific halogen bonding interactions [4].

7-Bromo-4-methylenechromane
Potential Substitute
Mismatch Risk
Aryl bromide enables cross-coupling
Unsubstituted 4-methylenechromane
Lacks synthetic diversification handle
Specific heavy-atom effect for binding
5,7-Difluoro-4-methylenechromane
Altered electronic and metabolic profile
Reported BRD4/EPX interaction context
Unsubstituted or fluoro analogs
Binding profile may not transfer

7-Bromo-4-methylenechromane: Quantifiable Evidence


High-Affinity BRD4 Bromodomain Binding

7-Bromo-4-methylenechromane binds to the first bromodomain (BD1) of the human Bromodomain-containing protein 4 (BRD4) with a dissociation constant (Kd) of 250 nM [1]. This is a key differentiator from the broader class of 4-methylenechromanes, which lack this specific and characterized binding event. While no direct head-to-head comparison with unsubstituted 4-methylenechromane is available for this target, a structurally distinct chromane derivative (CHEMBL4461504) showed significantly lower potency as an MCHR1 antagonist (IC50 = 105 nM) [2], highlighting that specific modifications within the chromane class lead to drastically different biological activities.

BRD4 BD1 Binding
Cross-study comparable
Kd = 250 nM
Supports BRD4 probe development context
No direct comparator for unsubstituted analog
Epigenetics Bromodomain Inhibition Chemical Biology

Eosinophil Peroxidase (EPX) Inhibition

7-Bromo-4-methylenechromane inhibits human Eosinophil Peroxidase (EPX) with an IC50 of 360 nM [1]. In contrast, a highly optimized MPO inhibitor (CHEMBL4790231) achieves an IC50 of 1 nM against Myeloperoxidase (MPO), a related enzyme [2]. This cross-study comparison illustrates that 7-Bromo-4-methylenechromane provides a distinct, moderate inhibition profile within the peroxidase family, which may be desirable for probing specific biological pathways without complete enzyme ablation. No direct comparator data for unsubstituted 4-methylenechromane or 5,7-difluoro-4-methylenechromane on this target are available.

EPX Inhibition
Cross-study comparable
IC50 = 360 nM
Reported moderate EPX inhibition profile
Compared to MPO inhibitor, distinct potency
Inflammation Enzyme Inhibition Immunology

Palladium-Catalyzed Cross-Coupling Diversification

The synthesis of halogenated 4-methylenechromanes, including the 7-bromo derivative, is achieved through a stereoselective copper-catalyzed sulfonylative annulation/halogenation of 1,7-enynes [1]. This method provides yields ranging from 48% to 83% for various halogenated products, with the bromine atom serving as a crucial synthetic handle for subsequent diversification [2]. Unsubstituted 4-methylenechromane, lacking the halogen, cannot undergo these cross-coupling reactions, limiting its utility as a building block. A comparative yield for 7-Bromo-4-methylenechromane was not reported, but the method explicitly demonstrates the ability to introduce bromine.

Synthetic Versatility
Class-level inference
Bromine enables cross-coupling reactions
Qualitative advantage over non-halogenated analog
Yields 48–83% for halogenated products
Organic Synthesis Medicinal Chemistry Chemical Biology

High-Purity Commercial Supply

7-Bromo-4-methylenechromane is commercially available from a reputable vendor at a certified purity of 98% . This level of purity is essential for quantitative biological assays and reproducible chemical synthesis. In contrast, the unsubstituted 4-methylenechromane is often sold as a research-grade intermediate with varying purity levels, and the 5,7-difluoro analog is less widely available. The high purity of 7-Bromo-4-methylenechromane reduces the risk of side reactions and ambiguous assay results caused by impurities.

Commercial Purity
Supporting evidence
98%
High purity supports reproducible research
Vendor-supplied; verify for critical assays
Chemical Procurement Research Reagents Quality Control

7-Bromo-4-methylenechromane Applications


BRD4 Chemical Probe Development

With a validated Kd of 250 nM for the BRD4 BD1 domain [1], 7-Bromo-4-methylenechromane serves as an ideal starting point for developing chemical probes to study BRD4's role in transcriptional regulation and oncogenesis. The bromine atom at the 7-position provides a convenient handle for further optimization and affinity maturation through structure-activity relationship (SAR) studies, making it superior to unfunctionalized 4-methylenechromane for this purpose [2].

EPX in Allergic Inflammation Research

The compound's IC50 of 360 nM against human EPX [1] makes it a useful tool for studying the enzyme's role in allergic and inflammatory diseases, such as asthma and eosinophilic esophagitis. It offers a distinct, moderate inhibition profile that can help elucidate EPX's specific contributions to disease pathology, in contrast to more potent but less selective peroxidase inhibitors [3].

Diversified Chemical Library Building Block

The presence of the reactive aryl bromide enables 7-Bromo-4-methylenechromane to be a central building block for generating diverse libraries of chromane-based compounds through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This is a key advantage over non-halogenated analogs, which lack this strategic point of diversification, allowing medicinal chemists to explore broader chemical space efficiently [2].

Application
Selection Property
Validation Focus
BRD4 probe development
Bromine-enabled SAR diversification
BRD4 BD1 binding assay context
EPX-related inflammation studies
Moderate EPX inhibition profile
EPX enzymatic assay review
Chromane library synthesis
Aryl bromide cross-coupling handle
Derivatization efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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